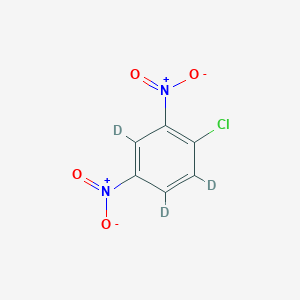

1-Chloro-2,4-dinitrobenzene-3,5,6-D3

Description

Contextualizing Substituted Dinitrobenzenes in Organic Chemistry Scholarship

Substituted dinitrobenzenes are a class of aromatic organic compounds characterized by a benzene (B151609) ring to which two nitro groups (–NO2) and at least one other substituent are attached. fiveable.me Dinitrobenzene itself is an important intermediate in the industrial production of various chemicals, including dyes and explosives. fiveable.me The presence of two strongly electron-withdrawing nitro groups significantly influences the chemical properties of the benzene ring. fiveable.me This electron-withdrawing effect deactivates the aromatic ring, making it less reactive toward electrophilic aromatic substitution compared to unsubstituted benzene. fiveable.meresearchgate.net

However, this deactivation also makes the compound susceptible to nucleophilic aromatic substitution, especially when a suitable leaving group, such as a halogen, is present on the ring. wikipedia.org In the case of 1-Chloro-2,4-dinitrobenzene (B32670), the chlorine atom is particularly labile and can be readily displaced by nucleophiles. wikipedia.org This reactivity makes it a versatile precursor and reagent in organic synthesis. wikipedia.orgnbinno.com For example, it is used in the synthesis of pharmaceuticals, pesticides, and rubber accelerators. nbinno.com The specific positioning of the nitro groups (ortho, meta, or para) relative to each other and to other substituents can significantly affect the physical and chemical properties of the molecule. fiveable.mestackexchange.com

| Property | 1-Chloro-2,4-dinitrobenzene (Unlabeled) |

| Molecular Formula | C₆H₃ClN₂O₄ nih.gov |

| Molecular Weight | 202.55 g/mol nih.gov |

| Appearance | Pale yellow crystalline solid wikipedia.orgnih.gov |

| Melting Point | 48-54 °C nih.gov |

| Boiling Point | 315 °C wikipedia.org |

| Solubility | Insoluble in water; Soluble in organic solvents like ether, benzene, and hot alcohol. wikipedia.orgfishersci.ca |

| CAS Number | 97-00-7 nih.gov |

Significance of Isotopic Labeling in Mechanistic Elucidation and Analytical Applications

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. wikipedia.org This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but possesses distinct physical properties that can be detected. creative-proteomics.com The most commonly used stable isotopes in organic chemistry are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

The primary applications of isotopic labeling are in two main areas:

Mechanistic Elucidation : By tracking the position of the isotopic label in the products of a chemical reaction, chemists can deduce the step-by-step pathway, or mechanism, through which the reaction occurs. wikipedia.orgchem-station.com The replacement of hydrogen with deuterium can also lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). chem-station.comnih.gov Studying the KIE provides valuable insights into the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes. chem-station.comnih.gov

Analytical Applications : Isotopically labeled compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comnih.gov Since a deuterated standard like 1-Chloro-2,4-dinitrobenzene-3,5,6-D3 has a higher mass than its unlabeled analog, it can be easily distinguished by a mass spectrometer. cernobioscience.com This allows for precise quantification of the unlabeled compound in complex mixtures, such as biological or environmental samples. nih.govacs.org In NMR, deuterium labeling can simplify complex proton spectra, aiding in structure determination. wikipedia.orgcernobioscience.com

The introduction of deuterium into a molecule is a strategic process that minimally alters its fundamental chemical functions while providing a clear analytical signal. chem-station.com This makes deuterated compounds essential tools for investigating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities and for metabolic flux analysis. cernobioscience.comacs.org

Formal Nomenclature and Precise Isotopic Designation of the Chemical Compound

The naming of isotopically modified compounds follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.ukacdlabs.com An isotopically substituted compound is one in which essentially all the molecules have the indicated isotope at the designated position. qmul.ac.uk

For this compound, the nomenclature can be broken down as follows:

Parent Compound : The base name is "1-Chloro-2,4-dinitrobenzene," which describes a benzene ring substituted with a chlorine atom at position 1 and nitro groups at positions 2 and 4. wikipedia.org

Isotopic Modification : The "-3,5,6-D3" suffix indicates that the hydrogen atoms at positions 3, 5, and 6 of the benzene ring have been replaced by deuterium (symbol D). The subscript '3' specifies that three such substitutions have occurred.

Formal IUPAC Name : According to IUPAC recommendations, the name is constructed by inserting the nuclide symbol, preceded by its locant (position number), in parentheses before the part of the name that is isotopically substituted. qmul.ac.ukqmul.ac.uk The symbol for deuterium is ²H, though D is also commonly used. iupac.org

Therefore, the formal name is 1-chloro-2,4-dinitro(3,5,6-²H₃)benzene . The CAS Number for this specific deuterated compound is 347840-12-4. lgcstandards.com

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 97-00-7 nih.gov |

| This compound | C₆D₃ClN₂O₄ | 204.997 | 347840-12-4 lgcstandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClN2O4 |

|---|---|

Molecular Weight |

205.57 g/mol |

IUPAC Name |

1-chloro-2,3,5-trideuterio-4,6-dinitrobenzene |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D |

InChI Key |

VYZAHLCBVHPDDF-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Cl)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies for 1 Chloro 2,4 Dinitrobenzene 3,5,6 D3

Historical and Contemporary Synthetic Routes to 1-Chloro-2,4-dinitrobenzene (B32670)

The synthesis of the unlabeled parent compound, 1-chloro-2,4-dinitrobenzene, is well-established and typically proceeds through electrophilic aromatic substitution reactions.

Nitration of Chlorobenzene (B131634) Derivatives

The most common and commercially viable method for producing 1-chloro-2,4-dinitrobenzene (DNCB) is the dinitration of chlorobenzene. wikipedia.org This process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." prepchem.combartleby.com The reaction is typically performed by adding chlorobenzene dropwise to the mixed acid while controlling the temperature, which initially rises due to the exothermic nature of the reaction. prepchem.com After the initial addition, the temperature is raised to complete the dinitration. prepchem.comscribd.com

This synthesis yields predominantly 1-chloro-2,4-dinitrobenzene, but a minor amount of the 1-chloro-2,6-dinitrobenzene isomer is also formed. prepchem.comscribd.com An alternative starting material is p-nitrochlorobenzene, which can be nitrated with mixed acid to produce DNCB. wikipedia.org

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Chlorobenzene | prepchem.com |

| Reagents | Nitric Acid (d=1.50 g/ml), Sulfuric Acid (d=1.84 g/ml) | prepchem.com |

| Initial Temperature | 50-55 °C | prepchem.comscribd.com |

| Final Temperature | 95 °C | prepchem.comscribd.com |

| Reaction Time | 2 hours at final temperature | prepchem.comscribd.com |

| Major Product | 1-Chloro-2,4-dinitrobenzene (m.p. 53.4 °C) | prepchem.comscribd.com |

| Minor Product | 1-Chloro-2,6-dinitrobenzene (m.p. 87-88 °C) | prepchem.comscribd.com |

Chlorination of Dinitrobenzene Intermediates

An alternative, though less common, synthetic route involves the chlorination of 1,3-dinitrobenzene (B52904). wikipedia.org This reaction is also an electrophilic aromatic substitution. Research has shown that treating 1,3-dinitrobenzene with solutions containing nitric acid and hydrogen chloride in sulfuric acid or oleum (B3057394) at elevated temperatures can yield chlorinated products. rsc.orgrsc.org Under these conditions, chlorination competes with further nitration, and 1-chloro-2,4-dinitrobenzene is a predominant product of the chlorination reaction. rsc.orgrsc.org

Targeted Deuterium (B1214612) Labeling Approaches for 1-Chloro-2,4-dinitrobenzene-3,5,6-D3

Achieving the specific deuteration pattern of this compound requires a targeted approach, as direct isotopic exchange on the final molecule is challenging.

Deuterated Starting Material Synthesis (e.g., d5-chlorobenzene)

The most direct and efficient strategy to synthesize this compound is to begin with a perdeuterated precursor, namely chlorobenzene-d5 (B46527). The electrophilic nitration of chlorobenzene-d5 is expected to follow the same directing effects as protonated chlorobenzene. The chloro group is an ortho-, para-director, meaning the nitro groups will be installed at the 2- and 4-positions. This leaves the deuterium atoms at the 3-, 5-, and 6-positions undisturbed, yielding the desired labeled product.

The synthesis of chlorobenzene-d5 can be accomplished through several methods. One reported method involves the hydrogen-deuterium exchange of chlorobenzene using deuterium water (D₂O) as the deuterium source in the presence of a platinum-on-carbon catalyst. chemicalbook.com This reaction is typically carried out at an elevated temperature under an inert atmosphere. chemicalbook.com The resulting chlorobenzene-d5 can then be subjected to the nitration conditions described in section 2.1.1. to produce this compound. Chlorobenzene-d5 is also commercially available with high isotopic purity, providing a convenient starting point for synthesis. isotope.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆D₅Cl | chemicalbook.com |

| Molecular Weight | 117.59 g/mol | chemicalbook.com |

| Boiling Point | 130-130.5 °C | chemicalbook.com |

| Density | 1.157 g/mL at 25 °C | chemicalbook.com |

| Isotopic Purity | ≥99 atom % D |

Specific Isotopic Exchange Reactions for Aromatic Deuteration

Direct hydrogen-deuterium exchange on the pre-formed 1-chloro-2,4-dinitrobenzene molecule is another theoretical approach. However, this is significantly more challenging due to the electronic nature of the substrate. The benzene (B151609) ring in 1-chloro-2,4-dinitrobenzene is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the chloro substituent. rsc.org

Typical electrophilic aromatic substitution methods for deuteration, such as using a strong deuterated acid like D₂SO₄, are generally ineffective for highly deactivated rings. uni-rostock.de These reactions require electron-rich aromatic systems to proceed efficiently. While some transition metal-catalyzed C-H activation methodologies have been developed for deuterating aromatic compounds, achieving selective exchange at the 3, 5, and 6 positions while leaving the 2- and 4-positions untouched would be difficult and likely result in a mixture of isotopologues. uni-rostock.de Therefore, synthesis from a deuterated starting material remains the most viable and specific method.

Purification and Isolation Techniques for Labeled this compound

Following the synthesis, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, reagents, and isomeric byproducts.

The crude product, a light-yellow solid, is typically first isolated by quenching the reaction mixture with water. prepchem.com This precipitates the organic product, which can be collected by filtration. doubtnut.com A series of washing steps are then employed. The solid is washed with cold water to remove residual acid, followed by washing with hot water while the product is molten to further remove impurities. prepchem.com

For separating the major this compound product from the minor 1-chloro-2,6-dinitrobenzene-3,5-D2 isomer, melt crystallization has been shown to be an effective technique. bohrium.com This method takes advantage of the different melting points and crystallization behaviors of the isomers to achieve high purity. bohrium.com

Recrystallization from a suitable solvent is another common purification method. doubtnut.com Solvents like ethanol (B145695) can be used to purify the crude product. Given that 1-chloro-2,4-dinitrobenzene is insoluble in water but soluble in organic solvents like methanol, ethanol, and diethyl ether, a suitable solvent system can be developed for effective recrystallization. researchgate.net

For high-purity applications, chromatographic techniques are invaluable. Column chromatography using a silica (B1680970) gel stationary phase is a standard method for separating organic compounds based on polarity. wpmucdn.com More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be employed for both purification and analytical assessment of purity. ingentaconnect.com The choice of chromatographic conditions, such as the mobile phase composition in HPLC or the temperature program in GC, would need to be optimized for the specific separation of nitroaromatic isomers. ingentaconnect.comchromforum.orgpyvot.tech

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2,4 Dinitrobenzene 3,5,6 D3

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis for Deuterium (B1214612) Effects

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of 1-Chloro-2,4-dinitrobenzene-3,5,6-D3. The substitution of hydrogen with deuterium atoms at the 3, 5, and 6 positions of the benzene (B151609) ring induces predictable shifts in the vibrational frequencies of the molecule, offering a clear spectral signature of deuteration.

The analysis of the vibrational spectra of 1-Chloro-2,4-dinitrobenzene (B32670) and its deuterated analogue is grounded in density functional theory (DFT) calculations, which allow for the assignment of specific vibrational modes. nih.gov The most significant effect of deuteration is observed in the modes involving the movement of the substituted atoms.

Specifically, the C-H stretching vibrations, which typically appear in the 3000–3100 cm⁻¹ region in the non-deuterated (proteated) compound, are replaced by C-D stretching vibrations. Due to the heavier mass of deuterium, these C-D stretching modes are expected to appear at a significantly lower frequency, approximately in the 2200–2300 cm⁻¹ range. This relationship can be approximated by the formula:

νC-D ≈ νC-H / √2

| Vibrational Mode | 1-Chloro-2,4-dinitrobenzene (Experimental) nih.govresearchgate.net | This compound (Predicted) | Description of Isotopic Shift |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | ~3080 | ~2280 | Significant downward shift due to the increased mass of deuterium. |

| NO₂ Asymmetric Stretch | ~1535 | ~1530 | Minimal shift as this mode does not directly involve the deuterated positions. |

| NO₂ Symmetric Stretch | ~1350 | ~1345 | Minimal shift, indicating little coupling with C-D vibrations. |

| C-H/C-D In-Plane Bend | ~1152 | ~850 | Substantial downward shift characteristic of isotopic substitution. |

| C-H/C-D Out-of-Plane Bend | ~920 | ~700 | Substantial downward shift, confirming deuteration on the ring. |

Vibrational spectroscopy is also a powerful tool for analyzing the conformational characteristics of the molecule, particularly concerning the orientation of the nitro groups relative to the benzene ring. researchgate.net The spatial arrangement of the nitro groups is influenced by steric hindrance and electronic effects. researchgate.net In 1-chloro-2,4-dinitrobenzene, the nitro groups are known to be slightly twisted out of the plane of the benzene ring. This twisting can be investigated by analyzing the torsional modes, which occur at low frequencies in the FT-Raman spectrum. While deuteration does not fundamentally alter the stable conformation of the molecule, the changes in vibrational coupling can subtly affect the potential energy surface and the dynamics of the nitro group torsions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the exact location of deuterium atoms in a molecule. By using a combination of ¹H, ¹³C, and ²H NMR, a complete picture of the isotopic labeling can be achieved.

The ¹H NMR spectrum provides the most direct evidence for the position of deuteration. In the non-deuterated 1-chloro-2,4-dinitrobenzene, the spectrum shows signals corresponding to the three aromatic protons. chegg.com For this compound, the ¹H NMR spectrum is dramatically simplified: the signals corresponding to the protons at the 3, 5, and 6 positions are absent. This absence confirms the successful substitution of hydrogen by deuterium at these specific sites.

In ¹³C NMR spectroscopy, the effects of deuteration are more subtle. The carbon atoms directly bonded to deuterium (C3, C5, and C6) will exhibit a few key changes. First, their signals will show a small upfield isotopic shift (a shift to lower ppm values) compared to the corresponding carbons in the non-deuterated compound. Second, due to the spin (I=1) of deuterium, these carbon signals will appear as multiplets (typically a 1:1:1 triplet) in a proton-decoupled ¹³C NMR spectrum because of one-bond ¹³C-²H coupling. The signals for the non-deuterated carbons (C1, C2, and C4) will remain as singlets but may show very small long-range isotopic shifts.

| Nucleus | Technique | Expected Observation for this compound |

|---|---|---|

| ¹H | ¹H NMR | Absence of signals for protons at positions 3, 5, and 6. |

| ¹³C | ¹³C NMR | Signals for C3, C5, and C6 appear as multiplets (e.g., triplets) and are shifted slightly upfield. |

| ²H | ²H NMR | A distinct signal or signals appear in the aromatic region, confirming the presence of deuterium on the ring. |

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H NMR spectroscopy offers a direct method for observing the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, but the resolution is typically lower. wikipedia.org

Furthermore, quantitative ²H NMR can be used in conjunction with quantitative ¹H NMR to determine the isotopic abundance with high accuracy. nih.gov By comparing the integrals of the residual proton signals with the integrals of the deuterium signals, a precise measurement of the labeling purity can be obtained. This is crucial for applications where a high degree of isotopic enrichment is required.

Mass Spectrometry Techniques for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular formula of a compound and for assessing its isotopic composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. nih.govresearchgate.net

The molecular weight of the non-deuterated 1-chloro-2,4-dinitrobenzene (C₆H₃ClN₂O₄) is approximately 202.55 g/mol . nih.gov Upon substitution of three hydrogen atoms with deuterium, the molecular weight of this compound (C₆D₃ClN₂O₄) increases by approximately 3 atomic mass units. HRMS can measure this mass with high precision, allowing for the unambiguous confirmation of the molecular formula.

Moreover, mass spectrometry is a primary technique for quantifying isotopic purity. nih.gov The mass spectrum will show a cluster of molecular ion peaks corresponding to molecules with varying numbers of deuterium atoms (isotopologues). For a sample of this compound, one would expect to see a base peak corresponding to the D3 species, along with smaller peaks for the D2, D1, and D0 (non-deuterated) species. The relative intensities of these peaks can be used to calculate the percentage of isotopic enrichment.

| Species | Formula | Approximate Monoisotopic Mass (Da) | Expected Relative Abundance |

|---|---|---|---|

| D0 (Proteated) | C₆H₃³⁵ClN₂O₄ | 201.9781 | Very low (impurity) |

| D1 | C₆H₂D³⁵ClN₂O₄ | 202.9844 | Low (impurity) |

| D2 | C₆HD₂³⁵ClN₂O₄ | 203.9907 | Low (impurity) |

| D3 | C₆D₃³⁵ClN₂O₄ | 205.0000 | High (major component) |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, the theoretical monoisotopic mass can be precisely calculated.

The molecular formula for the non-deuterated 1-chloro-2,4-dinitrobenzene is C₆H₃ClN₂O₄. nist.gov Its computed exact mass is 201.9781343 Da. nih.gov The deuterated analogue, this compound, has the molecular formula C₆D₃ClN₂O₄. The substitution of three hydrogen atoms (atomic mass ≈ 1.007825 Da) with three deuterium atoms (atomic mass ≈ 2.014102 Da) results in a predictable mass increase.

The precise mass of the deuterated compound is therefore calculated by subtracting the mass of three protium (B1232500) atoms from the mass of the non-deuterated molecule and adding the mass of three deuterium atoms. This precise mass is a critical identifier in complex sample matrices, allowing for its unambiguous detection.

Table 1: Precise Mass Determination of this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 201.9781343 |

Note: The monoisotopic mass for the D3 analogue is calculated based on the mass of the non-deuterated compound.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis of Deuterated Ions

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the fragmentation pattern would be compared to its non-deuterated analogue to understand the influence of deuterium labeling on bond cleavage and rearrangement pathways.

In electron ionization mass spectrometry of the non-deuterated 1-chloro-2,4-dinitrobenzene, common fragmentation pathways involve the loss of the nitro groups (NO₂) and the chlorine atom. nist.gov The presence of deuterium atoms on the aromatic ring is not expected to fundamentally change these primary fragmentation pathways but will result in mass shifts in the resulting fragment ions. For instance, fragments that retain the deuterated benzene ring will exhibit a mass increase of 3 Da compared to the corresponding fragments from the unlabeled compound.

Analysis of deuterated fragments can give valuable information about the molecular structure of the compound. nih.gov The fragmentation of related dinitroaromatic compounds often involves the loss of NO₂ groups. osti.gov For this compound, key fragmentation steps would likely include the loss of one or both nitro groups and the chlorine atom.

Table 2: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion [M]⁺ | Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Description of Neutral Loss |

|---|---|---|---|

| C₆D₃³⁵ClN₂O₄ | [C₆D₃³⁵ClN₂O₃]⁺ | 188.99 | Loss of O |

| C₆D₃³⁵ClN₂O₄ | [C₆D₃³⁵ClNO₂]⁺ | 158.98 | Loss of NO₂ |

| C₆D₃³⁵ClN₂O₄ | [C₆D₃³⁵ClN]⁺ | 128.99 | Loss of 2x NO₂ |

| C₆D₃³⁵ClN₂O₄ | [C₆D₃N₂O₄]⁺ | 170.01 | Loss of Cl |

Note: These are predicted fragmentation patterns based on the known fragmentation of the non-deuterated analogue and general principles of mass spectrometry. The m/z values are for ions containing the ³⁵Cl isotope.

X-ray Crystallography for Solid-State Structure (if applicable to D3 analogue)

Crystallographic studies have been conducted on closely related dinitrophenyl compounds, which can serve as a proxy for understanding the potential solid-state conformation. acs.org For instance, the crystal structures of various N1-aryl substituted-2-pyrazolines with a 2,4-dinitrophenyl group have been determined. acs.org These studies reveal the planarity of the dinitrophenyl ring and the orientation of the nitro groups relative to the benzene ring. It is reasonable to infer that in solid this compound, the benzene ring would be planar, with the nitro groups potentially twisted slightly out of the plane of the ring due to steric hindrance with the adjacent chlorine atom and hydrogen/deuterium atoms.

The determination of the crystal structure for the D3 analogue would require specific synthesis and crystallization of the deuterated compound followed by single-crystal X-ray diffraction analysis. Such a study would definitively confirm the molecular geometry and packing arrangement in the solid state.

Mechanistic Investigations of Reactions Involving 1 Chloro 2,4 Dinitrobenzene and Its Deuterated Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

The predominant reaction pathway for 1-chloro-2,4-dinitrobenzene (B32670) is the nucleophilic aromatic substitution (SNAr) mechanism. quora.com This process is generally accepted to occur via a two-step addition-elimination sequence. libretexts.org In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, resonance-stabilized intermediate. libretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

A key feature of the SNAr mechanism is the formation of a "Meisenheimer complex," a negatively charged intermediate resulting from the nucleophile's attack on the electron-poor aromatic ring. libretexts.orglibretexts.orgwikipedia.org This adduct is a resonance-stabilized carbanion, where the negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups. libretexts.orgyoutube.com

In nucleophilic aromatic substitution, the identity of the leaving group can have a profound and sometimes counterintuitive effect on the reaction rate. Unlike aliphatic SN1 and SN2 reactions where iodide is typically the best leaving group, the reactivity order for activated aryl halides in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This phenomenon is known as the "element effect." nih.gov

This inverted reactivity order arises because the cleavage of the carbon-halogen bond is generally not the rate-determining step. masterorganicchemistry.com Instead, the rate is governed by the formation of the Meisenheimer complex. semanticscholar.org Highly electronegative atoms like fluorine strongly polarize the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect on the first step of the reaction outweighs the greater bond strength of the C-F bond, which is broken in the second, non-rate-limiting step. The ability of the leaving group to depart becomes a factor only if the second step (expulsion of the leaving group) becomes rate-limiting, which can occur with very poor leaving groups or under specific reaction conditions. semanticscholar.org For 1-chloro-2,4-dinitrobenzene, the chloride ion is a good leaving group, and the formation of the intermediate is typically the slow step. semanticscholar.orglibretexts.org

The rate and feasibility of SNAr reactions are critically dependent on the nature and position of substituents on the aromatic ring. Strongly electron-withdrawing groups are necessary to activate the ring for nucleophilic attack. libretexts.orglibretexts.org

In the case of 1-chloro-2,4-dinitrobenzene, the two nitro (NO₂) groups are powerful activating groups. Their placement at the ortho and para positions relative to the chlorine leaving group is essential. masterorganicchemistry.comyoutube.com This specific arrangement allows the negative charge of the intermediate Meisenheimer complex to be delocalized via resonance directly onto the nitro groups. libretexts.orgyoutube.com If these groups were located at the meta position, this direct resonance stabilization would not be possible, and the reaction rate would be significantly slower, as the stabilizing effect would rely solely on inductive withdrawal. youtube.com The activating influence of two nitro groups is substantial; for instance, 1-chloro-2,4-dinitrobenzene reacts with dimethylamine (B145610) in ethanol (B145695) at room temperature, whereas chlorobenzene (B131634) itself is completely unreactive under the same conditions. libretexts.orglibretexts.org

Kinetic Studies and Reaction Order Determination

Kinetic investigations of the reactions of 1-chloro-2,4-dinitrobenzene with various nucleophiles, such as amines, have been extensively performed to elucidate the reaction mechanism. semanticscholar.orgarkat-usa.org These studies are often conducted by monitoring the formation of the product spectrophotometrically. umich.eduresearchgate.net When the nucleophile is used in large excess compared to the substrate, the reactions typically follow pseudo-first-order kinetics. arkat-usa.orgumich.edu The observed pseudo-first-order rate constant (kobs) is then used to determine the second-order rate coefficient.

For example, in reactions with amines like n-butylamine and piperidine (B6355638), the rate of reaction is dependent on the concentration of both the substrate and the amine, confirming a bimolecular process. arkat-usa.org The data gathered from these studies allow for a quantitative assessment of the effects of solvent, catalysis, and nucleophile structure on the reaction rate.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) |

| Piperidine | Propan-1-ol | 25 | 0.0436 L mol⁻¹ s⁻¹ |

| Piperidine | Benzyl alcohol | 25 | 0.116 L mol⁻¹ s⁻¹ |

| Piperidine | 2-Methoxyethanol | 25 | 0.298 L mol⁻¹ s⁻¹ |

| Hydrazine | Methanol | 25 | 0.0039 L mol⁻¹ s⁻¹ |

| Hydrazine | Acetonitrile (B52724) | 25 | 0.0153 L mol⁻¹ s⁻¹ |

| Hydrazine | DMSO | 25 | 0.169 L mol⁻¹ s⁻¹ |

This table presents a selection of reported kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene with different nucleophiles in various solvents. Data compiled from multiple sources. semanticscholar.org

The solvent plays a critical role in SNAr reactions, influencing both the reaction rate and, in some cases, the mechanism itself. The transition state for the formation of the Meisenheimer complex is highly polar and often charged, so its stability is sensitive to the surrounding medium.

Generally, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (MeCN) are effective at accelerating SNAr reactions. semanticscholar.orgresearchgate.net These solvents can solvate the cationic species but are less effective at solvating the nucleophile, leaving it more "naked" and reactive. The reactivity sequence for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, for example, is DMSO > MeCN > MeOH, demonstrating the superiority of polar aprotic solvents over protic ones. semanticscholar.org

The reaction environment can also introduce complex catalytic effects. For instance, in reverse micellar systems (e.g., AOT/n-hexane/water), the reaction rate can be significantly faster than in the pure organic solvent due to the increased local concentration of reactants at the micellar interface. arkat-usa.orgresearchgate.net However, these systems can also lead to a loss of the base catalysis observed in pure n-hexane, suggesting that the mechanism changes at the interface. researchgate.net Furthermore, the charge of the surfactant can lead to catalysis or inhibition; cationic micelles can stabilize the negatively charged Meisenheimer intermediate, catalyzing the reaction, while anionic micelles can repel anionic nucleophiles, leading to inhibition. umich.edu

Temperature Dependence and Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

The rates of nucleophilic aromatic substitution (SNAr) reactions involving 1-chloro-2,4-dinitrobenzene are significantly influenced by temperature. Studying this dependence allows for the determination of key activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—which provide crucial insights into the reaction mechanism and the structure of the transition state.

In the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various hydroxylic solvents, the reaction kinetics have been studied at multiple temperatures to elucidate these parameters. The activation enthalpy (ΔH‡) reflects the energy barrier that must be overcome for the reaction to proceed, while the activation entropy (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. A large negative ΔS‡ value, for instance, suggests a more ordered, rigid transition state, which is characteristic of a bimolecular reaction where two reactant molecules combine to form a single activated complex. semanticscholar.orgresearchgate.net This is consistent with the SNAr mechanism, which proceeds through an associative step.

The Gibbs free energy of activation (ΔG‡) combines these factors and is directly related to the reaction rate. The values of these parameters are sensitive to the solvent, indicating that solvent molecules play a role in stabilizing the reactants and, more importantly, the charged transition state. For example, the smallest enthalpies and entropies of activation are observed for reactions in 2-methoxyethanol, highlighting the specific interactions between the solvent and the activated complex.

Below is a table of activation parameters for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in a selection of hydroxylic solvents, demonstrating the influence of the solvent environment on the reaction energetics.

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) at 298 K |

|---|---|---|---|

| 2-Methylpropan-1-ol | 48.2 | -120 | 84.0 |

| Propan-2-ol | 49.0 | -111 | 82.1 |

| Butan-2-ol | 51.1 | -104 | 82.1 |

| 2-Phenoxyethanol | 50.7 | -100 | 80.5 |

| 2-Methoxyethanol | 43.1 | -126 | 80.6 |

| Diethylene glycol | 44.8 | -113 | 78.5 |

Deuterium (B1214612) Isotope Effects (KIEs) in Reaction Mechanism Probing

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the rate-limiting steps and characterizing transition states. wikipedia.org It manifests as a change in the reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The most common KIE studies in organic chemistry involve the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D). libretexts.org The magnitude of the deuterium KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). wikipedia.org

This effect arises primarily from the difference in the zero-point vibrational energies (ZPE) of the C-H and C-D bonds. princeton.edu The C-D bond is stronger and has a lower ZPE than the C-H bond, meaning more energy is required to break it. princeton.edu Consequently, reactions where a C-H bond is broken in the rate-determining step typically exhibit a significant "primary" KIE (kH/kD > 1). princeton.edu

Primary and Secondary Kinetic Isotope Effects of 1-Chloro-2,4-dinitrobenzene-3,5,6-D3

For the nucleophilic aromatic substitution (SNAr) reaction of this compound, the nature of the expected kinetic isotope effects can be predicted based on the widely accepted addition-elimination mechanism. wikipedia.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu In the standard SNAr mechanism, the nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), and the C-Cl bond is broken. The C-H (or C-D) bonds on the aromatic ring at positions 3, 5, and 6 are not cleaved during this process. Therefore, a significant primary kinetic isotope effect is not expected for the reaction of this compound with a nucleophile.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position remote from the bond being broken, but the vibrational environment of that position changes between the reactant and the transition state. libretexts.orgprinceton.edu In the SNAr reaction, the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgacs.org During this step, the ipso-carbon and, to a lesser extent, the other ring carbons change hybridization from sp² to a more sp³-like character. princeton.edu This change in hybridization and bonding alters the vibrational frequencies of the adjacent C-D bonds. Therefore, a small secondary kinetic isotope effect (kH/kD ≠ 1) would be expected for the deuterated analogue. An SKIE value slightly greater than 1 (normal SKIE) or slightly less than 1 (inverse SKIE) can provide valuable information about the structural changes occurring at the transition state. princeton.edu

Interpretation of KIEs for Rate-Determining Steps and Transition State Structures

The interpretation of kinetic isotope effects provides deep insights into the reaction pathway. For the SNAr reaction of 1-chloro-2,4-dinitrobenzene, the mechanism is generally considered a two-step process: a slow, rate-determining addition of the nucleophile to form the Meisenheimer intermediate, followed by a fast elimination of the leaving group. acs.orgquora.com

The observation of a secondary KIE for this compound would strongly support this mechanism. The magnitude and direction of the SKIE would offer details about the transition state leading to the Meisenheimer complex. For example, an inverse secondary isotope effect (kH/kD < 1) is often associated with a change in hybridization from sp² to sp³, as the out-of-plane bending vibrations become more constrained in the more crowded sp³-like transition state. princeton.edu This would be consistent with the formation of the tetrahedral intermediate characteristic of the SNAr pathway.

Thus, while no C-D bond is broken, the change in its vibrational modes as the carbon framework of the ring distorts to accommodate the incoming nucleophile is sufficient to alter the reaction rate. The presence of a measurable SKIE confirms that the environment around the deuterated positions is altered in the rate-determining step, providing evidence for a transition state that strongly resembles the Meisenheimer complex. Computational studies have further supported that the stability of this intermediate is key, with its formation typically being the rate-limiting step in solution. acs.orgresearchgate.net

Other Reaction Chemistries of Dinitrochlorobenzene Derivatives

Beyond the well-studied nucleophilic substitution reactions, derivatives of dinitrochlorobenzene can undergo other transformations, notably electrophilic aromatic substitution and reduction of the nitro groups.

The benzene (B151609) ring in 1-chloro-2,4-dinitrobenzene is severely deactivated towards electrophilic aromatic substitution (EAS). The two nitro groups are powerful electron-withdrawing groups, which reduce the nucleophilicity of the ring, making it much less reactive towards electrophiles than benzene itself.

Despite this deactivation, EAS reactions can be forced to occur under harsh conditions. For instance, the chlorination of 1-chloro-2,4-dinitrobenzene has been achieved by reacting it with nitric acid and hydrogen chloride in a medium of sulphuric acid or oleum (B3057394) at 130 °C. rsc.org Under these conditions, chlorination competes with further nitration, indicating that even a highly deactivated ring can be functionalized. rsc.org The primary product of this forced chlorination is 1,5-dichloro-2,4-dinitrobenzene, with the incoming electrophile (Cl⁺) adding to the only available unsubstituted position (C-5) that is meta to both nitro groups, as expected from the directing effects of strong deactivating groups.

The two nitro groups on the dinitrochlorobenzene ring can be reduced to amino groups, a transformation of significant synthetic importance. A variety of reducing agents can accomplish this, with the choice of reagent sometimes allowing for selective reduction. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org

Metals in Acidic Media: Reagents like tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl) are classic and effective methods. wikipedia.orgscispace.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ) can be used, often providing a degree of selectivity. stackexchange.com

A key challenge and synthetic opportunity in polynitro compounds is the selective reduction of one nitro group while leaving the other(s) intact. scispace.comstackexchange.com For dinitrobenzene derivatives, this selectivity is often governed by steric and electronic factors. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com In the case of 1-chloro-2,4-dinitrobenzene, reagents like sodium sulfide or stannous chloride might be employed under controlled conditions to favor the formation of 2-amino-4-nitrochlorobenzene or 4-amino-2-nitrochlorobenzene. The specific isomer formed can depend on the precise reagent and reaction conditions used. stackexchange.com

Reactions Involving the Chlorosubstituent

Extensive searches of scientific literature and chemical databases have revealed no specific experimental or computational studies on the mechanistic investigations of reactions involving the chloro substituent of This compound . While the reactivity of the parent compound, 1-chloro-2,4-dinitrobenzene , is well-documented, particularly in the context of nucleophilic aromatic substitution (SNAr), research focusing on the kinetic and mechanistic implications of deuteration at the 3, 5, and 6 positions of the benzene ring appears to be absent from the public domain.

The SNAr mechanism for 1-chloro-2,4-dinitrobenzene generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions is crucial for activating the ring towards nucleophilic attack.

In the absence of specific data for the deuterated analogue, any discussion of secondary kinetic isotope effects (SKIEs) would be purely speculative. SKIEs are observed when isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step. In the case of This compound , deuteration at positions meta and ortho to the chloro substituent could theoretically influence the stability of the Meisenheimer intermediate and the transition states leading to its formation and decomposition. This, in turn, could result in a measurable SKIE. However, without experimental data, it is impossible to determine the magnitude or even the direction (normal or inverse) of such an effect.

Furthermore, no information is available regarding the synthesis of This compound . The preparation of specifically deuterated aromatic compounds can be a non-trivial synthetic challenge, which may contribute to the lack of studies on this particular isotopologue.

Due to the unavailability of detailed research findings and the corresponding data, it is not possible to provide an analysis of mechanistic investigations or data tables as requested for This compound .

Computational Chemistry and Theoretical Modeling of 1 Chloro 2,4 Dinitrobenzene and Its Deuterated Forms

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netwalisongo.ac.id

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. It offers a good balance between computational cost and accuracy, making it suitable for analyzing molecules like 1-chloro-2,4-dinitrobenzene (B32670). Studies have employed DFT methods, such as the B3LYP functional with basis sets like 6-311+G**, to evaluate various molecular properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-chloro-2,4-dinitrobenzene, DFT calculations are used to find the equilibrium geometry by minimizing the energy of the system. This process provides precise bond lengths, bond angles, and dihedral angles. researchgate.net

The spatial orientation of the two nitro groups (NO₂) relative to the benzene (B151609) ring is a key aspect of its conformational analysis. The planarity and orientation of these groups are influenced by electronic conjugation effects and steric hindrance. researchgate.net For the deuterated form, 1-chloro-2,4-dinitrobenzene-3,5,6-D3, the optimized geometry is expected to be nearly identical to the non-deuterated compound. The substitution of hydrogen with deuterium (B1214612) results in a negligible change in bond lengths due to the minimal difference in their electronic properties. However, the vibrational frequencies associated with the C-D bonds will be significantly different from the C-H bonds, a direct consequence of the increased mass of deuterium.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comtaylorandfrancis.com

For 1-chloro-2,4-dinitrobenzene, DFT calculations show that the energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com The presence of electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. Calculations have shown that charge transfer occurs within the molecule, contributing to its reactivity. researchgate.net The substitution with deuterium in this compound does not significantly alter the HOMO or LUMO energy levels, as these are primarily determined by the electronic structure of the π-system and the electron-withdrawing groups.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. walisongo.ac.id

For 1-chloro-2,4-dinitrobenzene, MEP maps clearly indicate that the regions around the oxygen atoms of the nitro groups are highly negative, while the aromatic ring, particularly the carbon atom attached to the chlorine (the ipso-carbon), exhibits a significant positive potential. walisongo.ac.id This strong positive character is due to the powerful electron-withdrawing effect of the two nitro groups and the chlorine atom. This makes the ipso-carbon the primary site for nucleophilic aromatic substitution (SNAr) reactions. walisongo.ac.id Natural Bond Orbital (NBO) analysis further quantifies this by calculating the partial charges on each atom. Studies using DFT at the B3LYP/6-31g(d) level of theory have calculated the NBO charge on the ipso-carbon, confirming its electrophilicity. walisongo.ac.id The MEP and NBO charge distributions for this compound would be virtually identical to its hydrogenated counterpart, as the isotopic substitution has a minimal effect on the molecule's static charge distribution.

| Compound | NBO Value of Halogen | NBO Value of ipso-Carbon |

|---|---|---|

| 2,4-Dinitrofluorobenzene | -0.370 | 0.383 |

| 1-Chloro-2,4-dinitrobenzene | -0.038 | -0.009 |

| 2,4-Dinitrobromobenzene | 0.024 | -0.066 |

Table 1. Calculated NBO values for 2,4-dinitrosubstituted halobenzenes at the B3LYP/6-31g(d) level of theory, illustrating the charge on the halogen and the attached ipso-carbon. walisongo.ac.id

Transition State Theory and Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the energy barriers.

Transition State Theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. For 1-chloro-2,4-dinitrobenzene, a key reaction is nucleophilic aromatic substitution. Computational models, using methods like ab initio molecular orbital theory and QM/MM (Quantum Mechanics/Molecular Mechanics), have been used to study its reaction with nucleophiles like glutathione (B108866). nih.govacs.org

These studies calculate the free energy barrier, or activation energy, which is the energy required to reach the transition state. For the reaction of 1-chloro-2,4-dinitrobenzene in aqueous solution, a significant free energy barrier is calculated, with the formation of the C-S bond being the rate-determining step. acs.org The calculated free energy barrier at the HF/6-31+G** level of theory was found to be in reasonable agreement with experimental values. acs.org For the deuterated analogue, the activation energy is expected to be very similar, though subtle differences can arise from changes in zero-point vibrational energies between the reactant and the transition state.

Kinetic Isotope Effects (KIEs) occur when an atom in a reacting molecule is replaced by one of its isotopes, leading to a change in the reaction rate. The substitution of hydrogen with deuterium can lead to a primary KIE if the C-H bond is broken in the rate-determining step, or a secondary KIE if the bond is not broken but its environment changes during the reaction. nih.gov

Computational models are essential for predicting and interpreting these effects. rsc.org For a reaction involving this compound, a secondary KIE would be expected in SNAr reactions. This is because the C-D bonds at positions 3, 5, and 6 are not broken, but their vibrational frequencies can change as the reaction proceeds from the sp²-hybridized reactant to the sp³-hybridized Meisenheimer complex (the transition state).

The computational modeling of this effect involves:

Optimizing the geometries of the reactant and the transition state for both the deuterated and non-deuterated species.

Calculating the harmonic vibrational frequencies for each optimized structure.

Using these frequencies to compute the zero-point vibrational energies (ZPVEs).

The KIE is then calculated from the difference in the activation energies, which arises from the difference in ZPVE between the isotopic reactants and their respective transition states.

While specific computational studies detailing the KIE for this compound are not widely published, the theoretical framework for such calculations is well-established and routinely applied to understand reaction mechanisms. nih.govrsc.org

Advanced Analytical Methodologies Utilizing 1 Chloro 2,4 Dinitrobenzene 3,5,6 D3 As an Isotopic Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysisnih.govresearchgate.net

LC-MS is a powerful technique for the sensitive and selective quantification of CDNB and its metabolites. researchgate.net The development of methods using LC coupled with mass spectrometry, particularly with atmospheric pressure chemical ionization (APCI) in negative ion mode, has enabled the quantification of CDNB at low, non-toxic concentrations. nih.govresearcher.life In such assays, 1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is the ideal internal standard.

Sensitive LC-MS methods have been developed for the trace analysis of CDNB, allowing quantification down to 17 ng/mL in aqueous samples. nih.govresearcher.life This level of sensitivity is critical for toxicity studies and for monitoring the metabolic capacity of various biological systems. nih.gov A key application is in studying the kinetics of glutathione (B108866) (GSH) conjugation, a primary detoxification reaction catalyzed by GSTs. The reaction product, S-(2,4-dinitrophenyl)glutathione (DNP-SG), and its subsequent metabolites can be simultaneously determined along with the parent compound, CDNB. nih.gov

Method development often involves optimizing chromatographic separation and mass spectrometric detection. For instance, an HPLC method combining a 3 µm solid-phase column with a rapid mobile phase gradient and dual-wavelength UV detection has been validated for the simultaneous determination of CDNB and DNP-SG. nih.gov When transitioning such an assay to LC-MS for higher sensitivity and specificity, this compound would be added to samples to account for variations during sample preparation and analysis.

The primary role of this compound is to serve as an internal standard (IS) to improve the precision and accuracy of quantitative analysis, especially in complex biological matrices such as cell lysates, tissue homogenates, or plasma. scispace.com Stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte, causing them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source. scispace.commyadlm.org

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS/MS assays. myadlm.org Using a SIL internal standard like this compound is the most effective strategy to compensate for these effects. oup.com Because the analyte and the IS are affected by the matrix in the same way, the ratio of their signals remains constant, leading to accurate quantification even when absolute signal intensities fluctuate. scispace.com

Table 1: Application of Isotopic Standards in LC-MS Analysis

| Analytical Challenge | Role of this compound (IS) | Expected Outcome |

| Sample Preparation Variability | Added at the start, undergoes identical extraction and derivatization steps as the analyte (CDNB). | Corrects for analyte loss during sample processing. |

| Matrix Effects (Ion Suppression/Enhancement) | Co-elutes with CDNB and experiences the same ionization interference from the matrix. scispace.commyadlm.org | The analyte/IS peak area ratio remains constant, ensuring accurate quantification. oup.com |

| Instrumental Drift | Injected with the analyte, experiences the same fluctuations in instrument performance. | Compensates for variations in injection volume and MS detector response. |

A potential complication when using deuterated internal standards is the "chromatographic isotope effect," where the deuterated compound exhibits a slightly different retention time than its non-deuterated counterpart. nih.gov In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their protiated analogs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in molecular interactions with the stationary phase. researchgate.netoup.com

This separation, even if minor, can compromise the ability of the internal standard to perfectly compensate for matrix effects, particularly if the ion suppression or enhancement from the matrix is not uniform across the entire peak elution window. myadlm.org

Mitigation Strategies:

Chromatographic Optimization: Modifying the mobile phase composition, gradient slope, or column chemistry can help minimize the separation between the analyte and the internal standard.

Data Processing: Ensuring that integration parameters are set to accurately measure the peak areas for both the analyte and the internal standard, even with a slight retention time shift.

Use of 13C or 15N Standards: In cases where deuterium (B1214612) isotope effects are problematic, standards labeled with heavier isotopes like 13C or 15N can be used, as they typically exhibit negligible chromatographic separation from the analyte. nih.gov

Table 2: Summary of Chromatographic Isotope Effects with Deuterated Standards

| Phenomenon | Cause | Consequence in LC-MS | Mitigation Approach |

| Retention Time Shift | Differences in binding interactions with the stationary phase due to the substitution of hydrogen with deuterium. researchgate.netoup.com | The deuterated standard may not co-elute perfectly with the analyte. nih.gov | Adjusting chromatographic conditions (e.g., gradient, mobile phase). |

| Differential Matrix Effects | If the analyte and standard elute at different times into a region of changing ion suppression. myadlm.org | Inaccurate correction for matrix effects, leading to biased quantitative results. myadlm.org | Ensure co-elution or use a standard with a different isotope (e.g., 13C). |

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsresearchgate.net

While LC-MS is more commonly used for analyzing CDNB and its polar glutathione conjugates, GC-MS is a viable technique for the analysis of the parent compound, 1-chloro-2,4-dinitrobenzene (B32670). researchgate.net The National Institute of Standards and Technology (NIST) has reference data for the gas chromatography of CDNB. nist.govnist.gov GC-MS offers high chromatographic resolution and is suitable for volatile and thermally stable compounds like CDNB.

In a GC-MS method, this compound would serve as an excellent internal standard. Similar to LC-MS, it would correct for variability in sample injection and ionization. The chromatographic isotope effect is also observed in GC, where deuterated compounds typically elute slightly earlier than their non-deuterated analogs. nih.gov This effect is generally predictable and manageable in quantitative methods. A study on the determination of nitrochlorobenzenes in water samples utilized GC-MS, demonstrating the applicability of this technique for compounds in this class. researchgate.net

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Product Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR). It can be used to monitor the progress of the enzymatic reaction between CDNB and glutathione, catalyzed by GST. researchgate.net By acquiring spectra over time, the disappearance of the CDNB signal and the appearance of the DNP-SG conjugate signal can be tracked to determine reaction kinetics.

In this context, this compound could be used for product quantification. While not a traditional internal standard in the same way as in chromatography, its distinct NMR signal (if observed in 2H NMR) or its absence in the 1H NMR spectrum where the analyte protons appear, can be useful. More commonly, a separate, non-interfering compound with a known concentration is added for qNMR. However, using the deuterated analog can help in resolving overlapping signals in complex mixtures. For instance, comparing the 1H NMR spectrum of a reaction mixture with and without the deuterated standard can help unequivocally identify the proton signals corresponding to the CDNB substrate. chegg.comchemicalbook.com

Applications of 1 Chloro 2,4 Dinitrobenzene and Its Deuterated Analogues As Research Probes

Probing Nucleophilic Aromatic Substitution Mechanisms in Diverse Media

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex. wikipedia.orgbrainly.com CDNB is an archetypal substrate for studying this mechanism due to its high reactivity and the ease with which its reactions can be monitored spectrophotometrically. umich.edu The reaction of CDNB with nucleophiles like amines or hydroxide (B78521) ions has been extensively studied to understand solvent effects, catalysis, and the influence of the reaction environment. researchgate.netdoubtnut.comsemanticscholar.org

Micellar systems, such as reverse micelles formed by surfactants like Aerosol-OT (AOT) in nonpolar solvents, create unique microenvironments that can significantly alter reaction rates and mechanisms compared to bulk solvents. researchgate.net Kinetic studies of the SNAr reaction between CDNB and amines (n-butylamine and piperidine) in AOT/n-hexane/water reverse micelles have revealed significant catalytic effects. umich.eduresearchgate.netarkat-usa.org

Key findings from these studies include:

Rate Acceleration: The reactions are markedly faster in the micellar medium compared to the pure solvent, n-hexane. researchgate.netarkat-usa.org

Concentration Dependence: The observed pseudo-first-order rate constant (kobs) initially increases with surfactant (AOT) concentration, reaches a maximum, and then decreases at higher concentrations. researchgate.netarkat-usa.org The maximum rate is typically observed around 0.1 M AOT, after which the dilution of reactants within the increasing number of micelles leads to a rate decrease. researchgate.netarkat-usa.org

| Parameter | Observation in Micellar System | Rationale |

|---|---|---|

| Reaction Rate | Accelerated compared to pure n-hexane. researchgate.netarkat-usa.org | Concentration of reactants at the micellar interface. researchgate.net |

| Effect of [AOT] | Rate increases to a maximum (at ~0.1 M AOT), then decreases. researchgate.net | Initial increase due to reactant incorporation into micelles; subsequent decrease due to dilution. researchgate.netarkat-usa.org |

| Reaction Location | Primarily at the micelle-solvent interface. umich.eduresearchgate.net | Kinetic models accounting for reactant partitioning fit the experimental data. researchgate.net |

The study of CDNB reactions in reverse micelles serves as an excellent model for investigating reactions at interfaces. The kinetic behavior is quantitatively explained by considering the distribution of both the CDNB substrate and the amine nucleophile between the bulk organic solvent and the micellar pseudophase. researchgate.netarkat-usa.org This partitioning effectively concentrates the reactants in the confined space of the interface, leading to the observed rate enhancement. researchgate.net These systems allow researchers to evaluate intrinsic second-order rate coefficients at the interface and determine the distribution constants for the reactants, providing fundamental insights into the nature of interfacial catalysis. researchgate.netarkat-usa.org

Use in Enzyme Mechanism Elucidation (e.g., Glutathione (B108866) S-Transferase Substrate)

1-Chloro-2,4-dinitrobenzene (B32670) is a widely used model substrate for Glutathione S-Transferases (GSTs), a major family of detoxification enzymes. nih.govresearchgate.net GSTs catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to various electrophilic xenobiotics, facilitating their neutralization and excretion. researchgate.net The reaction between CDNB and GSH is readily monitored spectrophotometrically, making it a standard assay for measuring GST activity. researchgate.net

The deuterated analogue, 1-Chloro-2,4-dinitrobenzene-3,5,6-D3, is a valuable probe for elucidating reaction mechanisms, primarily through the study of kinetic isotope effects (KIEs). In the context of the SNAr mechanism catalyzed by GST, the rate-determining step is typically the nucleophilic attack of the glutathione thiolate on the carbon atom bearing the chlorine. acs.org This step does not involve the cleavage of a C-H (or C-D) bond on the aromatic ring.

Therefore, the use of this compound would be expected to show a negligible primary KIE (kH/kD ≈ 1). Such a result would provide strong evidence against mechanisms where proton abstraction from the ring is rate-limiting and would support the classical addition-elimination pathway. Furthermore, deuterated compounds are extensively used as internal standards in mass spectrometry-based assays for the precise and accurate quantification of the substrate or its metabolites.

The high electrophilicity of CDNB allows it to react not only with GSH but also with nucleophilic residues on proteins, leading to covalent modification and the formation of protein adducts. nih.gov This property has been exploited to identify and label amino acids within the active sites of enzymes.

For example, studies on rat liver glutathione S-transferase 3-3 have shown that CDNB can covalently modify specific amino acid residues in the absence of GSH. nih.gov Peptide mapping and sequence analysis revealed that CDNB modifies both cysteine residues and a specific tyrosine, Tyr-115. nih.gov When the cysteine residues were replaced with serine, only Tyr-115 was modified, and mutation of Tyr-115 to phenylalanine prevented modification by CDNB altogether. nih.gov This demonstrated that Tyr-115 is located at or near the substrate-binding site (H-site) of the enzyme. nih.gov In another example, CDNB was found to be a potent and irreversible inhibitor of human thioredoxin reductase, acting via alkylation of nascent thiols in the enzyme's active site. nih.gov

| Protein Target | Modified Residue(s) | Outcome of Modification | Reference |

|---|---|---|---|

| Rat Liver Glutathione S-Transferase 3-3 | Cysteine, Tyrosine-115 | Specific labeling of the H-site. nih.gov | nih.gov |

| Human Thioredoxin Reductase | Active site thiols (Cysteine) | Irreversible inactivation of the enzyme. nih.gov | nih.gov |

Exploring Intramolecular and Intermolecular Interactions

The chemical structure of CDNB is key to its utility as a research probe, governing both its internal electronic properties and its interactions with its environment.

Intramolecular Interactions: The two nitro groups exert a powerful electron-withdrawing effect on the benzene (B151609) ring through both resonance and inductive effects. wikipedia.orgsolubilityofthings.com This intramolecular charge polarization drastically reduces the electron density of the ring, particularly at the carbons ortho and para to the nitro groups. This makes the carbon atom attached to the chlorine highly electrophilic and activates it for nucleophilic attack, which is the basis of its reactivity in SNAr reactions. wikipedia.orgquora.com

Intermolecular Interactions: The polarity imparted by the nitro groups and the chlorine atom influences the compound's solubility and interactions with solvents. solubilityofthings.com CDNB is sparingly soluble in water but dissolves in many organic solvents like ethanol (B145695), benzene, and ether. solubilityofthings.comdrugfuture.com This behavior reflects the balance between the polar functional groups and the nonpolar aromatic ring, dictating how it partitions in heterogeneous systems like micelles and how it orients itself within the hydrophobic active sites of enzymes like GST.

Environmental Transformation Pathways and Academic Fate Studies of 1 Chloro 2,4 Dinitrobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For 1-Chloro-2,4-dinitrobenzene (B32670), the key abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. While this process is not considered a primary environmental fate for 1-Chloro-2,4-dinitrobenzene under typical environmental pH conditions, it can be significant under specific circumstances, particularly in alkaline environments. nih.gov

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes the chlorine atom susceptible to nucleophilic substitution. doubtnut.com When heated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH), 1-Chloro-2,4-dinitrobenzene undergoes hydrolysis to yield 2,4-dinitrophenol. doubtnut.comshaalaa.com The reaction proceeds through an addition-elimination mechanism, where a hydroxide ion attacks the carbon atom bonded to the chlorine, forming an intermediate, followed by the elimination of the chloride ion. youtube.com

Table 1: Alkaline Hydrolysis of 1-Chloro-2,4-dinitrobenzene

| Reactant | Condition | Primary Product | Mechanism |

|---|

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. 1-Chloro-2,4-dinitrobenzene absorbs light in the environmentally relevant spectrum (>290 nm) and is, therefore, susceptible to direct photolysis in the presence of sunlight. nih.gov

Studies on this class of compounds suggest that photodegradation can be a significant transformation pathway in surface waters. An average photolysis half-life of 32 hours in sunlit surface water has been reported for chlorodinitroaromatic compounds. nih.gov Research on the related compound, 4-chloronitrobenzene, indicates that photocatalytic degradation, often mediated by naturally occurring substances like titanium dioxide (TiO₂), proceeds through the action of highly reactive hydroxyl radicals (•OH). nih.gov These radicals can displace the chlorine atom, the nitro groups, or hydrogen atoms on the benzene ring, leading to the formation of various nitrophenols and, eventually, mineralization to inorganic products. nih.gov

Table 2: Summary of Photolytic Degradation Findings

| Process | Medium | Key Reactant Species | Observed Outcome | Reported Half-life (Class) |

|---|---|---|---|---|

| Direct Photolysis | Surface Water | Sunlight (Photons) | Degradation of the parent compound | 32 hours nih.gov |

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many organic pollutants.

The microbial metabolism of 1-Chloro-2,4-dinitrobenzene and related chlorinated nitroaromatic compounds can proceed through several pathways. A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro groups. researchgate.netresearchgate.net This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

While specific pathways for 1-Chloro-2,4-dinitrobenzene are not as extensively documented as for some of its isomers, studies on analogous compounds provide significant insight. For instance, the degradation of 1-chloro-4-nitrobenzene (B41953) by Comamonas sp. strain CNB-1 involves a partial reductive pathway. nih.gov The initial step is the reduction of the nitro group, followed by enzymatic rearrangement to form aminophenols, which can then undergo ring cleavage. nih.govnih.gov

Another critical metabolic pathway, particularly in detoxification, is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes found in a wide range of organisms. researchgate.net This reaction forms a 2,4-dinitrophenyl-S-glutathione conjugate, which is more water-soluble and can be further metabolized. himedialabs.com

Table 3: Key Microbial Transformation Reactions for Chlorinated Nitroaromatics

| Reaction Type | Enzyme/System | Initial Product Type | Example Organism (for related compounds) |

|---|---|---|---|

| Nitro Group Reduction | Nitroreductases | Hydroxylamino- or Aminobenzene derivatives | Comamonas sp. nih.gov |

| Dioxygenation | Dioxygenase enzymes | Chlorocatechols | Ralstonia sp. dtic.mil |

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For sites contaminated with dinitrobenzene compounds, bioremediation strategies aim to enhance the natural degradation processes. cluin.org These strategies can be broadly categorized as in situ (treatment in place) or ex situ (excavation and treatment). cluin.org

Two primary approaches are often employed:

Biostimulation : This involves the addition of nutrients (like nitrogen and phosphorus), electron donors, or carbon sources to the contaminated environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. cluin.orgcore.ac.uk

Bioaugmentation : This approach involves introducing specific, often pre-acclimated, microbial strains or consortia with proven degradative capabilities for the target compound into the contaminated site. mdpi.com

For chlorinated nitroaromatic compounds, both anaerobic and aerobic conditions can be effective, often targeting different steps in the degradation pathway. cluin.org Anaerobic processes are particularly effective at the initial reductive steps (transforming the nitro groups), while aerobic processes are often required for the subsequent cleavage of the aromatic ring. cluin.orgnih.gov The success of bioremediation depends heavily on site-specific conditions such as pH, temperature, nutrient availability, and the presence of other co-contaminants. core.ac.uk

Future Directions and Emerging Research Avenues for 1 Chloro 2,4 Dinitrobenzene 3,5,6 D3

Development of Novel Synthetic Routes with Enhanced Deuterium (B1214612) Incorporation Efficiency

A primary focus for future research is the development of more efficient and selective methods for synthesizing 1-Chloro-2,4-dinitrobenzene-3,5,6-D3. Current methods for deuterium labeling can be costly and may lack precise control over the location and level of deuterium incorporation. mdpi.com Future research will likely target novel synthetic strategies that offer high isotopic enrichment while minimizing isotopic scrambling.

Key research objectives in this area include:

Late-Stage C-H Functionalization: Adapting late-stage C-H activation and functionalization techniques offers a promising route. acs.org Research into transition-metal catalyzed hydrogen isotope exchange (HIE) using deuterium gas (D₂) as the deuterium source is particularly desirable. acs.orgacs.org This approach avoids the use of expensive deuterated solvents and can offer high chemoselectivity. acs.org

Flow Chemistry: The use of microreactor or flow chemistry systems could provide better control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher deuterium incorporation efficiency and safer handling of nitrated compounds.

Alternative Deuterium Sources: Exploring alternative, more cost-effective deuterium sources beyond D₂O and D₂ gas is an ongoing interest in deuteration chemistry. mdpi.com

Below is a table summarizing potential synthetic strategies for enhanced deuterium incorporation.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Palladium-Catalyzed HIE | High chemoselectivity, use of D₂ gas, applicable to complex molecules. acs.orgacs.org | Development of new ligands and catalysts to improve efficiency and substrate scope. |

| Flow Chemistry Synthesis | Precise control of reaction conditions, improved safety, potential for scalability. | Optimization of reactor design and reaction conditions for nitration and deuteration steps. |

| Novel Deuterating Reagents | Cost-effectiveness, ease of handling, novel reactivity. | Synthesis and evaluation of new reagents for aromatic deuteration. |

Exploration of New Catalytic Systems for Reactions Involving Dinitrochlorobenzene

The reactivity of 1-chloro-2,4-dinitrobenzene (B32670) in nucleophilic aromatic substitution (SNAr) reactions is well-documented. researchgate.netresearchgate.netpatsnap.com The deuterated analogue provides a unique substrate to study kinetic isotope effects and reaction mechanisms. Future research will likely focus on developing and exploring novel catalytic systems to mediate reactions involving this compound.

Areas of exploration include:

Bimetallic Catalysts: Systems such as palladium-catalyzed Fe⁰ particles have shown efficacy in the degradation of similar compounds like o-nitrochlorobenzene. nih.gov Future work could explore the application of such bimetallic systems for controlled transformations of this compound, potentially leading to novel reaction pathways.